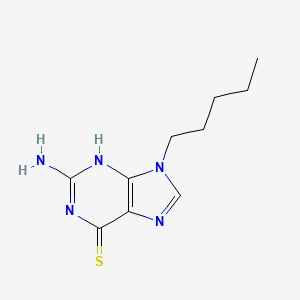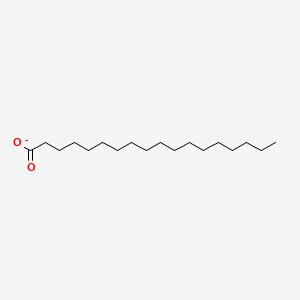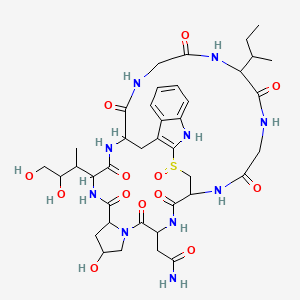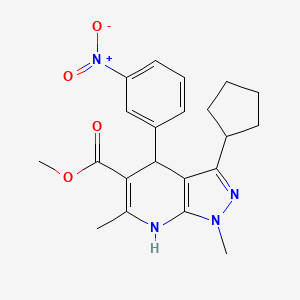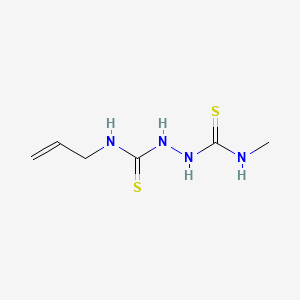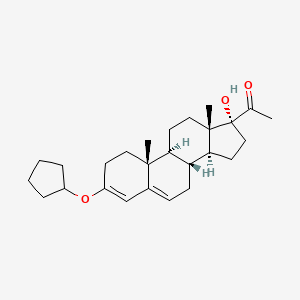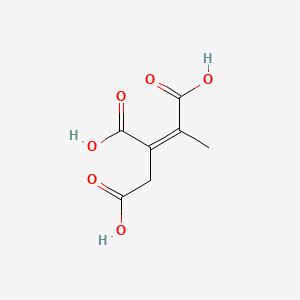![molecular formula C24H24N4O2 B1226915 2-(4-ethoxyphenyl)-N-[3-(1-imidazolyl)propyl]-4-quinolinecarboxamide](/img/structure/B1226915.png)
2-(4-ethoxyphenyl)-N-[3-(1-imidazolyl)propyl]-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenyl)-N-[3-(1-imidazolyl)propyl]-4-quinolinecarboxamide is a member of quinolines.
Aplicaciones Científicas De Investigación
Quinoline Derivatives as Fluorophores
Quinoline derivatives, including those similar to 2-(4-ethoxyphenyl)-N-[3-(1-imidazolyl)propyl]-4-quinolinecarboxamide, are recognized for their efficiency as fluorophores. These compounds are extensively utilized in biochemistry and medicine for studying various biological systems. Their significance lies in their sensitivity and selectivity, making them valuable in research, particularly in the context of DNA fluorophores and potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Chemotherapeutic Activity
Quinoline carboxylic acid derivatives, which include structures similar to the compound , have been reported to possess chemotherapeutic activities. The presence of the 1-imidazolyl group and various substitutions on the quinoline core influences their potential as therapeutic agents (Frigola, Colombo, Mas, & Pares, 1987).
Inhibition of ATM Kinase
3-Quinoline carboxamides, which are structurally related to the compound , have been found to be potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. This discovery highlights their potential for therapeutic use, especially in combination with DNA strand break-inducing agents (Degorce, Barlaam, Cadogan, et al., 2016).
Supramolecular Chemistry and Photocatalytic Properties
Quinoline-imidazole-monoamide ligands, closely related to the compound , have been utilized to construct octamolybdate complexes. These complexes show notable electrocatalytic and photocatalytic activities, highlighting their potential in material science applications (Li, Wang, Xu, et al., 2020).
Propiedades
Nombre del producto |
2-(4-ethoxyphenyl)-N-[3-(1-imidazolyl)propyl]-4-quinolinecarboxamide |
|---|---|
Fórmula molecular |
C24H24N4O2 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
2-(4-ethoxyphenyl)-N-(3-imidazol-1-ylpropyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H24N4O2/c1-2-30-19-10-8-18(9-11-19)23-16-21(20-6-3-4-7-22(20)27-23)24(29)26-12-5-14-28-15-13-25-17-28/h3-4,6-11,13,15-17H,2,5,12,14H2,1H3,(H,26,29) |
Clave InChI |
GBHIPHOGLQHORF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4C=CN=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-5-[(4-amino-3-sulfonatophenyl)(4-iminio-3-sulfonatocyclohexa-2,5-dien-1-ylidene)methyl]-3-methylbenzene-1-sulfonate](/img/structure/B1226832.png)
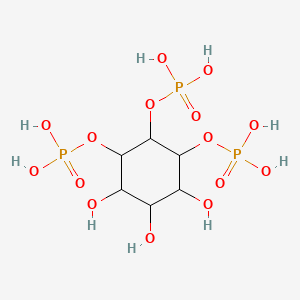
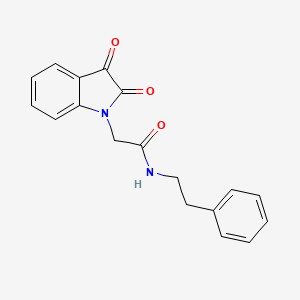
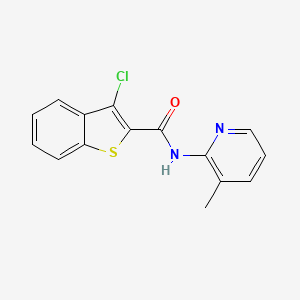
![4-(4-propan-2-ylphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one](/img/structure/B1226840.png)
![4-(1-azepanylsulfonyl)-N-[5-[(4-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]benzamide](/img/structure/B1226841.png)
![N-(3,4-dimethylphenyl)-4-oxo-3,10-dihydro-2H-pyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B1226844.png)
